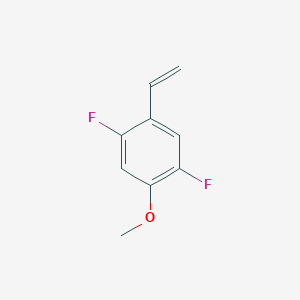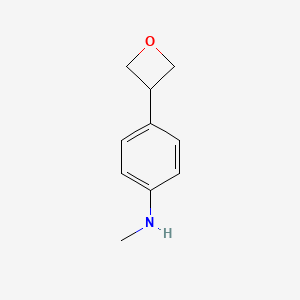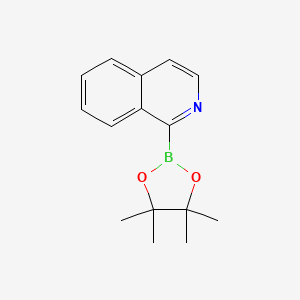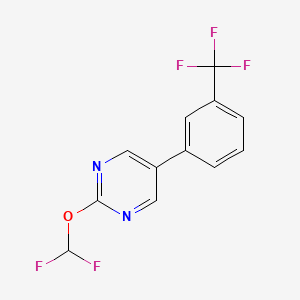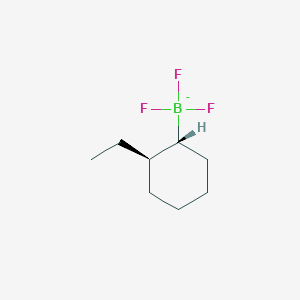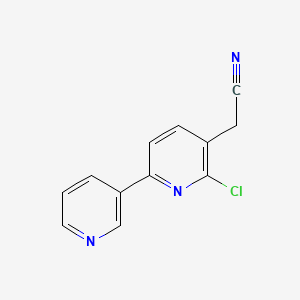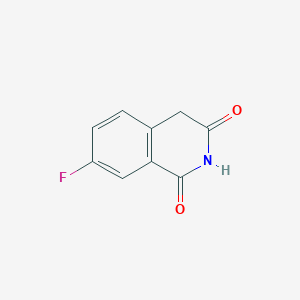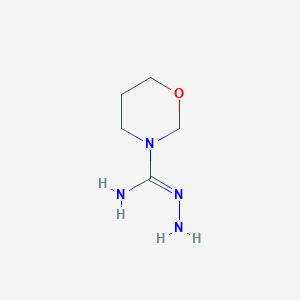
1,3-Oxazinane-3-carboximidhydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxazinane-3-carboximidhydrazide is a heterocyclic compound with the molecular formula C₅H₁₂N₄O. It is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Oxazinane-3-carboximidhydrazide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with oxazinane precursors can yield the desired compound. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by acids or bases to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process often includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Oxazinane-3-carboximidhydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazinane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, which can convert the compound into its corresponding hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace specific groups within the oxazinane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.
Substitution: Amines, thiols; often carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane derivatives with hydroxyl or carbonyl groups, while reduction can produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
1,3-Oxazinane-3-carboximidhydrazide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its medicinal applications includes exploring its role as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including polymers and resins with unique properties.
Mecanismo De Acción
The mechanism by which 1,3-oxazinane-3-carboximidhydrazide exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the compound’s structure and functional groups. The pathways involved may include inhibition or activation of enzymatic activity, binding to receptor sites, or modulation of signal transduction pathways.
Comparación Con Compuestos Similares
1,3-Oxazinane-3-carboximidhydrazide can be compared with other similar compounds, such as:
1,3-Oxazolidine-3-carboximidhydrazide: Similar in structure but with different ring size and properties.
1,3-Thiazine-3-carboximidhydrazide: Contains a sulfur atom in the ring, leading to different chemical reactivity and applications.
1,3-Dioxane-3-carboximidhydrazide: Features an oxygen atom in the ring, which affects its stability and reactivity.
The uniqueness of this compound lies in its specific ring structure and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H12N4O |
|---|---|
Peso molecular |
144.18 g/mol |
Nombre IUPAC |
N'-amino-1,3-oxazinane-3-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-2-1-3-10-4-9/h1-4,7H2,(H2,6,8) |
Clave InChI |
JUXIEOFTEACODZ-UHFFFAOYSA-N |
SMILES isomérico |
C1CN(COC1)/C(=N/N)/N |
SMILES canónico |
C1CN(COC1)C(=NN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


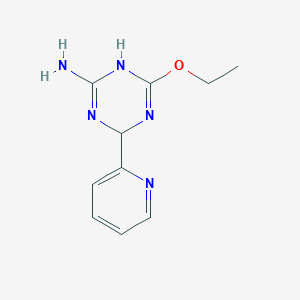
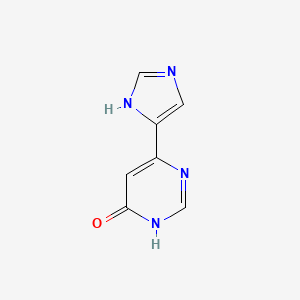
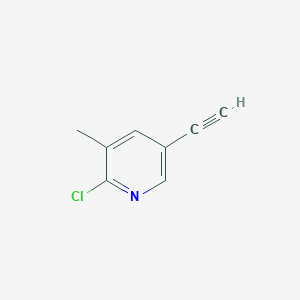
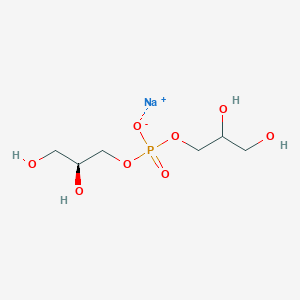
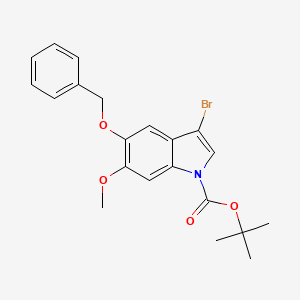
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)
![benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13123693.png)
